Ethyl 3-methylbenzimidate
Overview
Description
Ethyl 3-methylbenzimidate is an organic compound with the molecular formula C10H13NO It is a derivative of benzimidate and is characterized by the presence of an ethyl group attached to the nitrogen atom and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-methylbenzimidate can be synthesized through the reaction of m-tolunitrile with ethanol in the presence of acetyl chloride. The reaction is typically carried out at low temperatures (0°C) and then allowed to warm to room temperature over 24 hours. The product is isolated by extraction and purification processes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-methylbenzimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce ethylamines .
Scientific Research Applications
Ethyl 3-methylbenzimidate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of ethyl 3-methylbenzimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
Comparison with Similar Compounds
Ethyl benzimidate hydrochloride: Similar in structure but lacks the methyl group on the benzene ring.
Methyl benzimidate: Contains a methyl group instead of an ethyl group attached to the nitrogen atom.
Isopropyl benzimidate: Features an isopropyl group instead of an ethyl group.
Uniqueness: Ethyl 3-methylbenzimidate is unique due to the presence of both an ethyl group and a methyl group, which confer distinct reactivity and properties. This combination allows for specific interactions and applications that are not possible with other benzimidate derivatives .
Biological Activity
Ethyl 3-methylbenzimidate is an organic compound with significant biological activity, particularly in the fields of pharmacology and entomology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a benzimidazole core with an ethyl group and a methyl group attached. This structure contributes to its unique biological activities, including its role as an insect repellent and potential therapeutic agent.
1. Insect Repellent Activity:
this compound functions primarily as an insect repellent. It has been shown to interact with specific biochemical pathways in insects, notably by inducing the synthesis of glutathione S-transferase (GST), an enzyme involved in detoxification processes. This induction enhances the insect's ability to detoxify harmful substances, thereby increasing its resistance to chemical agents and contributing to the repellent effect .
2. Antioxidant Properties:
Research indicates that this compound exhibits antioxidant properties, which may provide protective effects against oxidative stress in various biological systems. The compound's ability to scavenge free radicals could have implications for its use in therapeutic applications .
3. Antibacterial Activity:
Studies have also explored the antibacterial properties of this compound, suggesting its potential as a candidate for developing new antimicrobial agents. Its efficacy against various bacterial strains highlights its versatility in biological applications .
Pharmacokinetics
This compound demonstrates rapid skin penetration and biodistribution, which are crucial for its effectiveness as a topical insect repellent. The compound undergoes metabolic processes that facilitate its elimination from the body, ensuring minimal toxicity during use .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Insect Repellency Trials: A laboratory study assessed the effectiveness of this compound against various mosquito species. Results indicated significant repellency, with protection rates ranging from 94% to 100% over extended periods .
- Antioxidant Activity Assessment: In vitro assays demonstrated that this compound significantly reduced oxidative stress markers in cultured cells, indicating its potential as an antioxidant agent .
- Antibacterial Efficacy: this compound was tested against multiple bacterial strains, showing promising results that suggest further exploration for therapeutic use .
Data Summary
Property | Description |
---|---|
Molecular Formula | |
Mechanism of Action | Induces GST synthesis; antioxidant; antibacterial |
Skin Penetration | Rapid and extensive |
Insect Repellency Efficacy | 94% - 100% protection in trials |
Antioxidant Activity | Effective in reducing oxidative stress |
Antibacterial Activity | Effective against multiple bacterial strains |
Properties
IUPAC Name |
ethyl 3-methylbenzenecarboximidate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-12-10(11)9-6-4-5-8(2)7-9/h4-7,11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUWYURMSOAHCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=CC(=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60523088 | |
Record name | Ethyl 3-methylbenzene-1-carboximidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60523088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827-63-4 | |
Record name | Ethyl 3-methylbenzenecarboximidate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=827-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-methylbenzene-1-carboximidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60523088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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